molecular formula C12H11BrN2O3 B11635741 (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione

Katalognummer: B11635741
Molekulargewicht: 311.13 g/mol
InChI-Schlüssel: GDTOOHALXNWXMD-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-bromo-4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential pharmacological activities. Imidazolidine-2,4-dione derivatives are known to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione have been studied for their potential therapeutic effects. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (5E)-5-(4-chlorobenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-5-(3-bromo-4-ethoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and ethoxy groups on the benzylidene moiety. This combination of substituents can influence its reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C12H11BrN2O3

Molekulargewicht

311.13 g/mol

IUPAC-Name

(5E)-5-[(3-bromo-4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H11BrN2O3/c1-2-18-10-4-3-7(5-8(10)13)6-9-11(16)15-12(17)14-9/h3-6H,2H2,1H3,(H2,14,15,16,17)/b9-6+

InChI-Schlüssel

GDTOOHALXNWXMD-RMKNXTFCSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br

Kanonische SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.